Allosteric Dimer-Interface Binding vs. Active-Site Occupation: Crystallographic Binding-Site Differentiation Against 4MCHA
Quinolin-8-yl piperidine-1-carboxylate (4K2) binds to the homodimer interface of TcSpdSyn, a cryptic allosteric site remote from the catalytic putrescine-binding pocket. In contrast, trans-4-methylcyclohexylamine (4MCHA), another fragment co-crystallized in the same study, occupies the putrescine-binding pocket as a substrate-competitive inhibitor [1]. This binding-site divergence was experimentally established by X-ray crystallography: the 4K2–TcSpdSyn complex structure (PDB 4YV1, 1.85 Å) shows the ligand wedged at the dimer interface, while 4MCHA binds in the active-site cleft (PDB 4YUW). The Amano et al. study identified six crystallographically validated fragment hits: two fragments bind in the putrescine pocket, and four fragments—including 4K2—bind at the dimer interface, demonstrating that this compound engages a structurally and mechanistically unique locus on TcSpdSyn [2]. The allosteric mechanism is proposed to disrupt the conformation of the gatekeeping loop required for substrate accommodation, rather than directly competing with putrescine or dcSAM [1].
| Evidence Dimension | Binding site on TcSpdSyn (crystallographic) |
|---|---|
| Target Compound Data | Homodimer interface (allosteric site); PDB 4YV1; Resolution 1.85 Å |
| Comparator Or Baseline | trans-4-Methylcyclohexylamine (4MCHA): Putrescine-binding pocket (active site); PDB 4YUW |
| Quantified Difference | Qualitatively distinct binding loci: allosteric dimer interface vs. catalytic active site; two mutually exclusive inhibition mechanisms |
| Conditions | X-ray crystallography; TcSpdSyn co-crystallized with dcSAM cofactor and fragment hit compounds; Amano et al. 2015 |
Why This Matters
Allosteric inhibitors targeting the dimer interface may offer a distinct selectivity and resistance profile compared to active-site competitors, making 4K2 a valuable tool compound for probing non-competitive TcSpdSyn inhibition mechanisms in Chagas disease drug discovery.
- [1] Amano Y, Namatame I, Tateishi Y, Honboh K, Tanabe E, Niimi T, Sakashita H. Structural insights into the novel inhibition mechanism of Trypanosoma cruzi spermidine synthase. Acta Crystallogr D Biol Crystallogr. 2015;71(Pt 9):1879–1889. doi:10.1107/S1399004715013048. View Source
- [2] Practical Fragments Blog. Fragments vs Trypanosoma cruzi spermidine synthase, allosterically. October 19, 2015. View Source
